molecular formula C23H27N3O2 B14307695 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one CAS No. 113932-91-5

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one

Cat. No.: B14307695
CAS No.: 113932-91-5
M. Wt: 377.5 g/mol
InChI Key: YYGXJAZDSUCXJA-UHFFFAOYSA-N
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Description

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety linked to a phenylpyrrolidinone structure, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Coupling with Pyrrolidinone: The benzylpiperazine intermediate is then reacted with 4-phenylpyrrolidin-2-one in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets in the body. It is believed to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. The compound may stimulate the release and inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to its pharmacological effects.

Comparison with Similar Compounds

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one can be compared with other similar compounds such as:

    Benzylpiperazine (BZP): Known for its stimulant properties, BZP has a simpler structure and different pharmacological profile.

    Phenylpiperazine Derivatives: These compounds, including 1-(3-chlorophenyl)piperazine (mCPP), share structural similarities but differ in their specific biological activities and applications.

The uniqueness of this compound lies in its combined structural features of benzylpiperazine and phenylpyrrolidinone, which contribute to its distinct chemical and pharmacological properties.

Properties

CAS No.

113932-91-5

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C23H27N3O2/c27-22-15-21(20-9-5-2-6-10-20)17-26(22)18-23(28)25-13-11-24(12-14-25)16-19-7-3-1-4-8-19/h1-10,21H,11-18H2

InChI Key

YYGXJAZDSUCXJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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